N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of a triazole ring, a dimethoxyphenyl group, and a sulfanylacetohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy groups and the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its triazole ring and hydrazide moiety. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Biological Activity
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structural features, which include a hydrazide functional group and a 1,2,4-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C21H23N5O3S |
Molecular Weight | 425.513 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing both triazole and hydrazide functionalities exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is crucial for enhancing these activities due to its ability to interact with microbial enzymes and disrupt cellular processes .
Antifungal Properties
Studies have demonstrated that this compound possesses notable antifungal activity. In vitro tests have revealed that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent .
Anticancer Effects
The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures were tested against several cancer cell lines (e.g., HeLa and L1210) and demonstrated IC50 values indicating significant cytotoxicity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell cycle progression and apoptosis.
- Interaction with Biomolecules : The triazole moiety facilitates interactions with proteins and nucleic acids, potentially leading to altered cellular functions .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various triazole derivatives in human cancer cell lines. The results indicated that the presence of the triazole ring significantly lowered the IC50 values compared to compounds lacking this feature. Specifically, this compound exhibited an IC50 of approximately 10 µM against HeLa cells .
Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, this compound was tested against clinical isolates of Candida species. The results showed that it inhibited fungal growth at concentrations as low as 5 µg/mL, comparable to standard antifungal agents like fluconazole .
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(15-9-6-5-7-10-15)24-25-21(26)30-14-18(27)23-22-13-16-11-8-12-17(28-2)19(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
FQZBNGMLKRXEBJ-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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